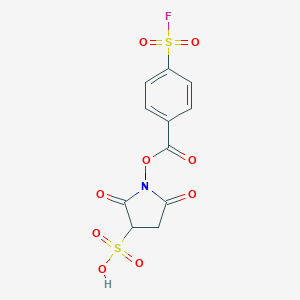
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, commonly known as FSB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive molecule with a sulfonate group, a fluorosulfonyl group, and a benzoyloxy group. FSB has been extensively studied for its potential use as a biochemical probe due to its ability to modify proteins and other biomolecules.
作用机制
The mechanism of action of FSB involves the covalent modification of cysteine residues in proteins. The fluorosulfonyl group of FSB reacts with the thiol group of cysteine, forming a stable sulfonate adduct. This modification can alter the function and activity of the protein, allowing for the study of its role in biological processes.
生化和生理效应
FSB has been shown to have a variety of biochemical and physiological effects, depending on its target protein. For example, FSB has been used to selectively modify the cysteine residues of the protein kinase C (PKC) family, resulting in the inhibition of PKC activity. This inhibition can lead to a decrease in cell proliferation and migration, making FSB a potential anti-cancer agent.
实验室实验的优点和局限性
One advantage of using FSB in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other biomolecules. However, FSB can be highly reactive and may modify unintended targets, leading to off-target effects. Additionally, FSB is a toxic compound and must be handled with care in the laboratory.
未来方向
There are several potential future directions for the use of FSB in scientific research. One area of interest is the development of FSB-based probes for the study of protein function and activity. These probes could be used to identify novel drug targets and to study disease pathways. Another potential direction is the use of FSB as a tool for the development of new therapeutic agents, such as anti-cancer drugs. Finally, FSB could be used in the development of biosensors for the detection of specific biomolecules in biological samples.
合成方法
FSB can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydroxide and benzoyl chloride to form FSB.
科学研究应用
FSB has been used in a variety of scientific research applications, including protein modification, enzyme inhibition, and chemical biology. It has been shown to selectively modify cysteine residues in proteins, which can be used to study protein function and activity. FSB has also been used as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cancer and other diseases.
属性
CAS 编号 |
142439-47-2 |
|---|---|
产品名称 |
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid |
分子式 |
C11H8FNO9S2 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H8FNO9S2/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21/h1-4,8H,5H2,(H,19,20,21) |
InChI 键 |
ATTYFJLOQAZRCE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
同义词 |
SSFSB sulfo-N-succinimidyl-4-(fluorosulfonyl)benzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
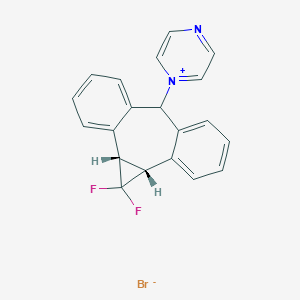
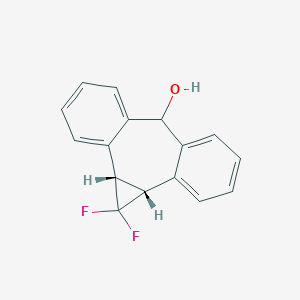
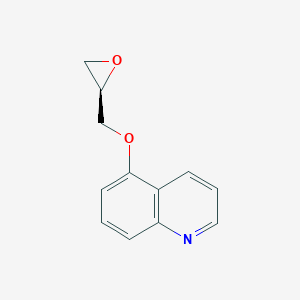
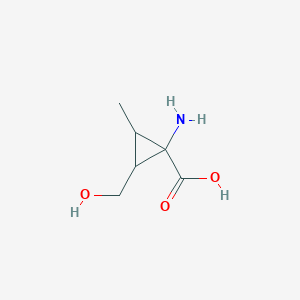
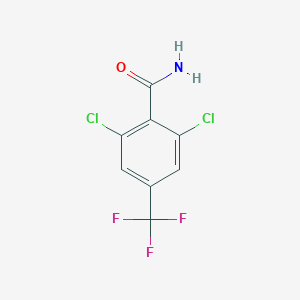
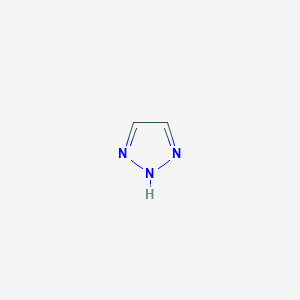
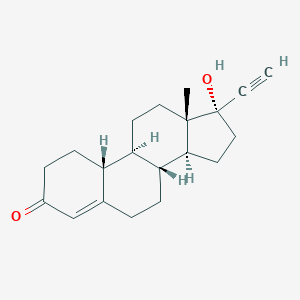
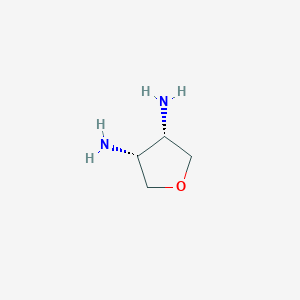
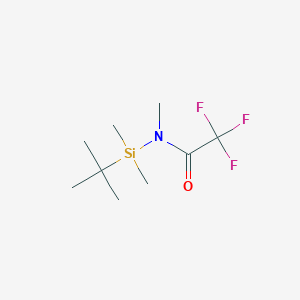
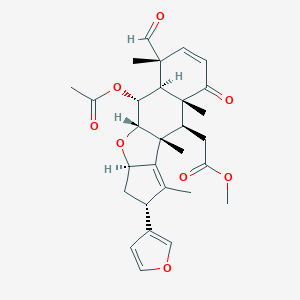
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)